N-(4-carbamoylphenyl)-1-[(2-chloro-6-fluorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide
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Overview
Description
N-(4-carbamoylphenyl)-1-[(2-chloro-6-fluorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a pyridine ring, a carbamoyl group, and a chlorofluorophenyl moiety, making it a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-carbamoylphenyl)-1-[(2-chloro-6-fluorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide involves multiple steps. One common approach is the reaction of 4-aminobenzamide with 2-chloro-6-fluorobenzyl chloride in the presence of a base such as potassium carbonate. This reaction forms an intermediate, which is then cyclized with ethyl acetoacetate under acidic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound typically involves optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, reaction time, and the concentration of reagents. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(4-carbamoylphenyl)-1-[(2-chloro-6-fluorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride.
Substitution: The chlorofluorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous medium.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
N-(4-carbamoylphenyl)-1-[(2-chloro-6-fluorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic effects in treating certain diseases.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-carbamoylphenyl)-1-[(2-chloro-6-fluorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and modulating various biochemical pathways. This interaction is facilitated by the compound’s unique structural features, such as the pyridine ring and the carbamoyl group.
Comparison with Similar Compounds
Similar Compounds
- N-(4-carbamoylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide
- N-(4-carbamoylphenyl)-1-[(2-chlorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide
- N-(4-carbamoylphenyl)-1-[(2-fluorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide
Uniqueness
N-(4-carbamoylphenyl)-1-[(2-chloro-6-fluorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide is unique due to the presence of both chlorine and fluorine atoms in the phenyl ring. This dual substitution enhances its reactivity and potential interactions with biological targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
N-(4-carbamoylphenyl)-1-[(2-chloro-6-fluorophenyl)methyl]-2-oxopyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15ClFN3O3/c21-16-4-1-5-17(22)15(16)11-25-10-2-3-14(20(25)28)19(27)24-13-8-6-12(7-9-13)18(23)26/h1-10H,11H2,(H2,23,26)(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UAOPFTRRITTYCN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)CN2C=CC=C(C2=O)C(=O)NC3=CC=C(C=C3)C(=O)N)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15ClFN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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